Phenyl(thiophen-2-yl)methanethione
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Overview
Description
Phenyl(thiophen-2-yl)methanethione is an organic compound that features a phenyl group attached to a thiophen-2-yl group via a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(thiophen-2-yl)methanethione can be synthesized through several methods. One common approach involves the cycloaddition reaction of thiophene-2-carbothialdehyde derivatives with nitrilimines. This reaction is typically carried out under controlled conditions using density functional theory (DFT) calculations to optimize the reaction parameters .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Phenyl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions are commonly used to form heterocyclic compounds.
Thia-Diels–Alder Reactions: This reaction involves the compound acting as a dienophile with nonactivated 1,3-dienes to produce 2H-thiopyrans.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrilimines and are carried out under controlled temperature and pressure conditions.
Thia-Diels–Alder Reactions: Utilize nonactivated 1,3-dienes and are performed under moderate to high temperatures.
Major Products:
Cycloaddition Reactions: Produce cycloadducts such as 2,3-dihydro-1,3,4-thiadiazole derivatives.
Thia-Diels–Alder Reactions: Yield 2H-thiopyrans.
Scientific Research Applications
Phenyl(thiophen-2-yl)methanethione has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(thiophen-2-yl)methanethione involves its reactivity with various nucleophiles and electrophiles. The compound’s thiocarbonyl group plays a crucial role in its reactivity, allowing it to participate in cycloaddition and thia-Diels–Alder reactions. The molecular targets and pathways involved in these reactions are primarily determined by the electronic and steric nature of the substituents on the reacting species .
Comparison with Similar Compounds
Phenyl(thiophen-2-yl)methanethione can be compared with other thioketones and thiophene derivatives:
Properties
CAS No. |
708-94-1 |
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Molecular Formula |
C11H8S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
phenyl(thiophen-2-yl)methanethione |
InChI |
InChI=1S/C11H8S2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
SOWJMLAUWAWEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=CS2 |
Origin of Product |
United States |
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